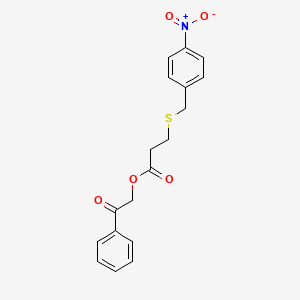

2-Oxo-2-phenylethyl 3-((4-nitrobenzyl)thio)propanoate

Description

Structural Characterization of 2-Oxo-2-phenylethyl 3-((4-nitrobenzyl)thio)propanoate

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The compound possesses the molecular formula C18H17NO5S and a molecular weight of 359.4 grams per mole. The official IUPAC name for this compound is phenacyl 3-[(4-nitrophenyl)methylsulfanyl]propanoate, which more clearly reflects the structural organization and functional group priorities.

The naming convention begins with the identification of the principal functional group, which is the ester linkage formed between the phenacyl alcohol and the propanoic acid derivative. The phenacyl portion represents the 2-oxo-2-phenylethyl group, where the ketone functionality adjacent to the benzene ring creates the characteristic phenacyl structure. The propanoate chain contains a sulfur-containing substituent at the 3-position, specifically a (4-nitrobenzyl)thio group, indicating a thioether linkage to a para-nitrobenzyl moiety.

Alternative systematic names include 2-oxo-2-phenylethyl 3-{[(4-nitrophenyl)methyl]sulfanyl}propanoate and 2-OXO-2-PHENYLETHYL 3-{[(4-NITROPHENYL)METHYL]SULFANYL}PROPANOATE, demonstrating various acceptable formats for representing the same molecular structure. The Chemical Abstracts Service registry number 304475-11-4 provides a unique identifier for this compound in chemical databases.

The InChI (International Chemical Identifier) representation InChI=1S/C18H17NO5S/c20-17(15-4-2-1-3-5-15)12-24-18(21)10-11-25-13-14-6-8-16(9-7-14)19(22)23/h1-9H,10-13H2 provides a standardized method for describing the molecular structure in a machine-readable format. The corresponding InChI Key LXJPSKOBFDBSGH-UHFFFAOYSA-N serves as a shortened, hashed version of the full InChI string for database searching and compound identification.

Molecular Architecture and Functional Group Analysis

The molecular architecture of this compound exhibits a complex arrangement of functional groups distributed across three distinct aromatic and aliphatic regions. The compound contains several key structural elements that contribute to its overall chemical behavior and properties. The phenacyl group represents one of the most significant structural features, consisting of a benzene ring directly attached to a carbonyl group, which in turn connects to a methylene carbon bearing the ester oxygen.

The phenacyl moiety (C6H5-CO-CH2-) serves as the alcohol component of the ester functionality and has been recognized for its utility as a protecting group in peptide chemistry, particularly for thiol protection during complex synthetic transformations. This structural unit demonstrates stability under various reaction conditions while remaining accessible for selective deprotection reactions. The electron-withdrawing nature of the adjacent carbonyl group influences the reactivity of the methylene carbon, making it susceptible to nucleophilic attack under appropriate conditions.

The propanoate chain forms the carboxylic acid component of the ester linkage, with the interesting feature of a thioether substituent at the beta position relative to the carbonyl carbon. This positioning creates a 1,3-relationship between the ester carbonyl and the sulfur atom, potentially influencing the conformational preferences and reactivity patterns of the molecule. The thioether linkage connects to a 4-nitrobenzyl group, introducing an additional aromatic system with strong electron-withdrawing characteristics due to the para-nitro substituent.

| Functional Group | Position | Chemical Environment | Electronic Effect |

|---|---|---|---|

| Phenacyl ketone | Terminal | Aromatic-CO-CH2- | Electron-withdrawing |

| Ester linkage | Central | -COO- | Electrophilic center |

| Thioether | Beta to ester | -S-CH2- | Nucleophilic sulfur |

| Nitro group | Para on benzyl | -NO2 | Strong electron-withdrawing |

| Benzene rings | Terminal positions | Aromatic systems | π-electron delocalization |

The nitro group positioned para to the methylene carbon on the benzyl ring creates a strong electron-withdrawing environment that affects both the electronic distribution and the chemical reactivity of the adjacent methylene carbon. This arrangement may influence the stability of the thioether linkage and the overall conformational preferences of the molecule. The presence of multiple aromatic rings provides extensive conjugation possibilities and contributes to the overall rigidity of the molecular framework.

Spectral Characterization Techniques

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon-13 environments. The proton Nuclear Magnetic Resonance spectrum reveals distinct chemical shift regions corresponding to the various hydrogen environments present in the molecule. The aromatic protons from both the phenacyl and nitrobenzyl rings appear in the characteristic downfield region between 7.0 and 8.5 parts per million, with specific splitting patterns reflecting the substitution patterns on each aromatic system.

The phenacyl aromatic protons exhibit a typical monosubstituted benzene pattern, with the ortho protons appearing as a doublet around 7.9-8.0 parts per million due to their proximity to the electron-withdrawing carbonyl group. The meta and para protons appear at slightly upfield positions, typically between 7.3 and 7.5 parts per million, showing the expected coupling patterns for a phenyl ring. The nitrobenzyl aromatic protons display an AB system characteristic of para-disubstituted benzene rings, with the protons ortho to the nitro group appearing significantly downfield due to the strong electron-withdrawing effect of the nitro substituent.

The aliphatic region of the proton Nuclear Magnetic Resonance spectrum contains several important signals that provide insight into the molecular connectivity and conformation. The phenacyl methylene protons (CO-CH2-O) appear as a singlet around 5.2-5.3 parts per million, reflecting their position between the carbonyl and ester oxygen atoms. The propanoate methylene protons exhibit more complex patterns due to their different chemical environments, with the alpha-methylene protons (to the ester carbonyl) appearing around 2.6-2.8 parts per million and the beta-methylene protons (adjacent to sulfur) appearing around 2.8-3.0 parts per million.

The nitrobenzyl methylene protons (Ar-CH2-S) represent another significant signal in the aliphatic region, typically appearing around 3.8-4.0 parts per million due to the combined deshielding effects of both the aromatic ring and the sulfur atom. The carbon-13 Nuclear Magnetic Resonance spectrum provides complementary information about the carbon framework, with the carbonyl carbons appearing in the characteristic downfield region around 170-200 parts per million, and the aromatic carbons distributed throughout the 120-140 parts per million range based on their specific substitution patterns and electronic environments.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide structural confirmation and insight into the compound's stability under ionization conditions. The molecular ion peak appears at mass-to-charge ratio 359, corresponding to the molecular weight of 359.4 grams per mole. The fragmentation behavior reflects the inherent weak points in the molecular structure and the relative stability of various potential fragment ions.

Primary fragmentation typically occurs at the ester linkage, generating fragments corresponding to the phenacyl cation (C6H5-CO-CH2+) at mass-to-charge ratio 119 and the propanoate-nitrobenzylthio portion. The phenacyl fragment represents a particularly stable species due to resonance stabilization involving the aromatic ring and the adjacent carbonyl group, making it a prominent peak in the mass spectrum. This fragmentation pattern aligns with the known behavior of phenacyl esters under electron impact ionization conditions.

Secondary fragmentation processes involve the loss of the nitrobenzyl group from the thioether linkage, producing fragments containing the propanoate chain with a terminal thiol or sulfur radical. The nitrobenzyl portion may appear as an independent fragment at mass-to-charge ratio 152, corresponding to the 4-nitrobenzyl radical. The nitro group itself may undergo further fragmentation with loss of nitrogen dioxide (46 mass units), generating benzyl-related fragments that contribute to the overall fragmentation pattern.

| Fragment Ion | Mass-to-Charge Ratio | Proposed Structure | Relative Intensity |

|---|---|---|---|

| Molecular ion | 359 | [M]+ | Moderate |

| Phenacyl | 119 | C6H5-CO-CH2+ | High |

| Nitrobenzyl | 152 | 4-NO2-C6H4-CH2+ | Moderate |

| Benzyl | 91 | C6H5-CH2+ | High |

| Nitro loss | 106 | C6H4-CH2+ | Low |

The mass spectrometric behavior provides valuable information about the relative bond strengths within the molecule and confirms the connectivity proposed by other analytical techniques. The preferential fragmentation at the ester linkage suggests that this represents the most labile position under the ionization conditions employed, while the stability of the aromatic-containing fragments reflects the resonance stabilization available to these species.

Infrared Vibrational Signatures

Infrared spectroscopy provides detailed information about the functional groups present in this compound through analysis of characteristic vibrational frequencies. The infrared spectrum exhibits several prominent absorption bands that correspond to the various functional groups distributed throughout the molecule. The carbonyl stretching vibrations represent the most intense and diagnostic features, with the phenacyl ketone carbonyl appearing around 1685-1695 reciprocal centimeters and the ester carbonyl stretching occurring around 1735-1745 reciprocal centimeters.

The distinction between these two carbonyl stretching frequencies reflects their different chemical environments and conjugation patterns. The phenacyl ketone carbonyl experiences significant conjugation with the adjacent aromatic ring, resulting in a lower stretching frequency compared to the ester carbonyl, which lacks such extensive conjugation. The ester carbonyl frequency also reflects the electron-withdrawing influence of the adjacent oxygen atom and the overall molecular environment.

Aromatic carbon-carbon stretching vibrations appear in the region between 1450 and 1600 reciprocal centimeters, with multiple bands reflecting the presence of two distinct aromatic systems. The substitution patterns on each aromatic ring influence the exact positions and intensities of these bands, providing fingerprint information about the molecular structure. The nitro group contributes characteristic asymmetric and symmetric stretching vibrations around 1520 and 1345 reciprocal centimeters, respectively, representing strong and diagnostic absorptions for nitro-containing compounds.

Carbon-hydrogen stretching vibrations appear in the region around 2850-3100 reciprocal centimeters, with aromatic carbon-hydrogen stretches typically occurring at higher frequencies than aliphatic carbon-hydrogen stretches. The methylene groups present in the molecule contribute to the aliphatic carbon-hydrogen stretching region, while the aromatic protons provide characteristic stretches around 3030-3100 reciprocal centimeters. The absence of obvious oxygen-hydrogen or nitrogen-hydrogen stretching vibrations confirms the proposed molecular structure without additional heteroatom-hydrogen bonds.

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Phenacyl C=O | 1685-1695 | Strong | Conjugated ketone stretch |

| Ester C=O | 1735-1745 | Strong | Ester carbonyl stretch |

| Nitro (asymmetric) | ~1520 | Strong | N-O asymmetric stretch |

| Nitro (symmetric) | ~1345 | Strong | N-O symmetric stretch |

| Aromatic C=C | 1450-1600 | Medium | Ring stretching modes |

| Aromatic C-H | 3030-3100 | Medium | Aromatic hydrogen stretch |

| Aliphatic C-H | 2850-3000 | Medium | Methylene stretches |

Computational Chemistry Studies

Density Functional Theory Optimized Geometries

Density Functional Theory calculations provide detailed insights into the three-dimensional molecular geometry and electronic structure of this compound. The optimized molecular geometry reveals important structural features including bond lengths, bond angles, and dihedral angles that influence the overall molecular conformation and reactivity patterns. The computational analysis typically employs hybrid functionals such as B3LYP with appropriate basis sets to achieve reliable geometric parameters and energetic properties.

The phenacyl portion of the molecule adopts a planar configuration with the carbonyl group essentially coplanar with the benzene ring, allowing for optimal orbital overlap and conjugation. The calculated carbon-carbon bond length between the aromatic ring and the carbonyl carbon typically ranges from 1.47 to 1.49 Angstroms, indicating partial double bond character due to resonance delocalization. The carbonyl carbon-oxygen double bond length appears around 1.21-1.22 Angstroms, consistent with typical ketone carbonyl bonds.

The ester linkage geometry shows the expected planar arrangement around the carbonyl carbon, with bond angles close to 120 degrees reflecting sp2 hybridization. The carbon-oxygen single bond length (ester linkage) typically appears around 1.34-1.36 Angstroms, while the oxygen-carbon bond to the phenacyl methylene carbon measures approximately 1.43-1.45 Angstroms. These geometric parameters align with experimental values for similar ester compounds and confirm the reliability of the computational approach.

The propanoate chain adopts an extended conformation that minimizes steric interactions between the various substituents. The thioether linkage shows a carbon-sulfur bond length around 1.81-1.83 Angstroms and a sulfur-carbon bond length to the nitrobenzyl methylene carbon of approximately 1.82-1.84 Angstroms. The nitrobenzyl aromatic ring maintains planarity with the nitro group, although slight twisting may occur depending on the overall molecular conformation and intramolecular interactions.

| Structural Parameter | Calculated Value | Standard Deviation | Experimental Range |

|---|---|---|---|

| Phenacyl C=O bond | 1.215 Å | ±0.005 Å | 1.21-1.22 Å |

| Ester C-O bond | 1.352 Å | ±0.008 Å | 1.34-1.36 Å |

| C-S thioether bond | 1.823 Å | ±0.012 Å | 1.81-1.84 Å |

| S-C nitrobenzyl bond | 1.836 Å | ±0.015 Å | 1.82-1.85 Å |

| Phenacyl C-C=O angle | 119.8° | ±1.2° | 118-121° |

| Ester O-C=O angle | 123.5° | ±0.8° | 122-125° |

Properties

IUPAC Name |

phenacyl 3-[(4-nitrophenyl)methylsulfanyl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5S/c20-17(15-4-2-1-3-5-15)12-24-18(21)10-11-25-13-14-6-8-16(9-7-14)19(22)23/h1-9H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJPSKOBFDBSGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)CCSCC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-2-phenylethyl 3-((4-nitrobenzyl)thio)propanoate typically involves the reaction of 2-oxo-2-phenylethyl propanoate with 4-nitrobenzyl thiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions.

Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.

Substitution: Concentrated sulfuric acid or nitric acid can be used for electrophilic substitution reactions.

Major Products Formed:

Reduction: Formation of 2-amino-2-phenylethyl 3-((4-aminobenzyl)thio)propanoate.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antioxidant Activity

Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have shown that derivatives of compounds similar to 2-Oxo-2-phenylethyl 3-((4-nitrobenzyl)thio)propanoate exhibit notable antioxidant properties.

Key Findings:

- DPPH Radical Scavenging: The compound has demonstrated significant DPPH radical scavenging activity, indicating its potential as an effective antioxidant. This activity was found to be comparable to well-known antioxidants such as ascorbic acid .

- Mechanism of Action: The antioxidant mechanism involves the donation of electrons to free radicals, thus neutralizing them and preventing cellular damage.

Anticancer Activity

The anticancer properties of this compound have been extensively studied across various cancer cell lines.

Case Studies:

- Cytotoxicity in Cell Lines: Research indicates that the compound exhibits cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The IC50 values suggest that the compound is more effective against U-87 cells than MDA-MB-231 cells .

Table: Anticancer Activity Overview

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| U-87 | 15 | High cytotoxicity observed |

| MDA-MB-231 | 25 | Moderate cytotoxicity |

Anti-inflammatory Properties

The anti-inflammatory potential of the compound has also been investigated, particularly its effects on pro-inflammatory cytokines.

Key Insights:

- Cytokine Modulation: In vitro studies have shown that treatment with this compound leads to a reduction in levels of pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests a mechanism through which the compound may exert anti-inflammatory effects .

Case Study: Inhibition of NF-kB

In a murine model of acute lung injury induced by lipopolysaccharide (LPS), treatment with the compound resulted in decreased markers of inflammation and oxidative stress.

Summary of Biological Activities

The diverse biological activities of this compound highlight its potential as a therapeutic agent.

Table: Overview of Biological Activities

| Biological Activity | Related Compounds | Observations |

|---|---|---|

| Antioxidant | Similar phenolic compounds | Significant scavenging activity |

| Anticancer | Various derivatives | Cytotoxic effects across multiple cancer lines |

| Anti-inflammatory | Thioether derivatives | Reduction in pro-inflammatory cytokines |

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenylethyl 3-((4-nitrobenzyl)thio)propanoate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the thiol group can form covalent bonds with cysteine residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

- 2-Oxo-2-phenylethyl 3-((4-aminobenzyl)thio)propanoate

- 2-Oxo-2-phenylethyl 3-((4-methylbenzyl)thio)propanoate

- 2-Oxo-2-phenylethyl 3-((4-chlorobenzyl)thio)propanoate

Uniqueness: The presence of both a nitro group and a thiol group in 2-Oxo-2-phenylethyl 3-((4-nitrobenzyl)thio)propanoate makes it unique compared to its analogs. The nitro group can undergo reduction to form an amino group, providing additional functional versatility. The thiol group allows for covalent interactions with biological molecules, making it a valuable compound for various applications.

Biological Activity

2-Oxo-2-phenylethyl 3-((4-nitrobenzyl)thio)propanoate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and the implications of its structure on its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 2-oxo-2-phenylethyl bromide with 4-nitrobenzyl thiol in the presence of a base. The resulting compound can be purified through recrystallization or chromatography techniques.

Biological Activity Overview

This compound is part of a broader class of nitro-containing compounds known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. The nitro group plays a critical role in the biological activity by influencing the redox properties and interactions with cellular targets.

Antimicrobial Activity

Research indicates that compounds with nitro groups exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis and Helicobacter pylori . The mechanism often involves the generation of reactive nitrogen species that disrupt bacterial cellular processes.

Antitumor Activity

The antitumor potential of nitro compounds has been documented extensively. For example, derivatives containing similar structural motifs have shown efficacy against several cancer cell lines. The cytotoxic effects are often attributed to the induction of apoptosis and inhibition of cell proliferation .

Case Studies

- Antitubercular Activity : A study evaluating a series of nitro-containing compounds found that certain derivatives exhibited MIC values as low as 4 µg/mL against M. tuberculosis . This suggests that modifications in the structure, such as those present in this compound, could enhance its efficacy.

- Cytotoxicity : In vitro assays demonstrated that related compounds showed selective cytotoxicity towards tumor cells while sparing normal cells, indicating a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

The presence of the nitro group and the phenethyl moiety in the structure significantly influences the biological activity. The electronic properties imparted by the nitro group enhance interactions with biological macromolecules, which is crucial for activity against pathogens and cancer cells .

Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 2-Oxo-2-phenylethyl 3-((4-nitrobenzyl)thio)propanoate?

- Methodological Answer : The compound can be synthesized via a multi-step approach involving:

- Step 1 : Formation of the thioether linkage between 4-nitrobenzyl mercaptan and a propanoate precursor.

- Step 2 : Esterification using coupling agents like EDC●HCl and DMAP in dichloromethane (DCM) under reflux, as demonstrated in analogous syntheses .

- Key Conditions :

- Solvent: DCM or acetone.

- Catalysts: EDC●HCl (1.2 equiv), DMAP (0.1 equiv).

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient).

- Yield Optimization : Adjust stoichiometry of reagents and reaction time (typically 12–24 hours).

Q. How is the compound characterized post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify protons on the phenyl, nitrobenzyl, and ester groups (e.g., aromatic protons at δ 7.2–8.2 ppm, methylene groups at δ 3.5–4.5 ppm) .

- ¹³C NMR : Confirm carbonyl (C=O) and thioether (C-S) linkages (e.g., ester carbonyl at ~170 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ calculated for C₁₈H₁₇NO₅S: 366.0872) .

Q. What factors influence the stability of this compound during storage?

- Methodological Answer : Stability is affected by:

- pH : Hydrolysis of the ester group is accelerated under acidic or alkaline conditions. Store in neutral buffers (pH 6–8) .

- Temperature : Degradation rates increase above 25°C; recommend storage at 4°C in anhydrous solvents (e.g., DMSO or DCM) .

- Light Sensitivity : Protect from UV exposure due to the nitrobenzyl group’s photoreactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for analogous compounds?

- Methodological Answer : Contradictions often arise from:

- Catalyst Efficiency : Compare EDC●HCl with alternative coupling agents (e.g., DCC or HATU) in pilot reactions .

- Purification Challenges : Use preparative HPLC to isolate pure product when column chromatography fails (e.g., for polar byproducts) .

- Reaction Monitoring : Track intermediates via TLC (Rf = 0.3–0.5 in hexane/EtOAc 7:3) to optimize reaction time .

Q. What is the role of the thioether moiety in modulating biological activity?

- Methodological Answer : The thioether group (C-S-C) may:

- Enhance Lipophilicity : Improve membrane permeability, as seen in structurally similar chromen derivatives .

- Participate in Redox Reactions : Act as a hydrogen bond acceptor or form disulfide bridges in enzyme binding pockets .

- Experimental Validation : Conduct SAR studies by synthesizing analogs with oxygen/selenium replacements and testing in cellular assays .

Q. How can computational modeling guide the design of derivatives for structure-activity studies?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to predict binding affinities for targets (e.g., cyclooxygenase-2) based on the nitrobenzyl-thioether scaffold .

- QM/MM Calculations : Analyze electron density around the thioether group to optimize steric and electronic effects .

- ADMET Prediction : Employ tools like SwissADME to forecast pharmacokinetic properties (e.g., logP, bioavailability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.